Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate
Description
Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl-linked hydroxypropyl-thiophene substituent at the para position of the benzene ring. Its structure integrates a thiophene heterocycle, a hydroxyl group, and a carbamoyl moiety, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 4-[(3-hydroxy-3-thiophen-3-ylpropyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-16(20)12-4-2-11(3-5-12)15(19)17-8-6-14(18)13-7-9-22-10-13/h2-5,7,9-10,14,18H,6,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLBAONJUWAFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate typically involves multiple steps:
-
Formation of the Hydroxypropyl Carbamoyl Intermediate
Starting Materials: Thiophene-3-carboxaldehyde and 3-hydroxypropylamine.
Reaction: The aldehyde group of thiophene-3-carboxaldehyde reacts with 3-hydroxypropylamine to form a Schiff base, which is subsequently reduced to yield the hydroxypropyl carbamoyl intermediate.
Conditions: This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride in an alcohol solvent.
-
Coupling with Methyl 4-aminobenzoate
Starting Materials: The hydroxypropyl carbamoyl intermediate and methyl 4-aminobenzoate.
Reaction: The intermediate is coupled with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: This reaction is typically performed in an aprotic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the hydroxy group can lead to the formation of a carbonyl group, resulting in a ketone derivative.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base like triethylamine in an aprotic solvent.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: Utilized in the development of diagnostic agents for imaging and detection.
Industry
Materials Science: Application in the development of new materials with unique electronic properties.
Polymer Chemistry: Used in the synthesis of polymers with specific functionalities.
Mechanism of Action
The mechanism by which Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and hydroxypropyl carbamoyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
Key Observations :
- Thiophene vs. Heterocyclic Substituents : The thiophene group in the target compound may enhance π-π stacking interactions compared to dihydrodioxin (electron-rich) or pyrazole (hydrogen-bonding capable) substituents in analogs .
- Positional Isomerism : Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (para-methoxy, meta-hydroxy) highlights the impact of substituent positioning on crystallographic data and reactivity .
Physicochemical Properties
Table 2: Property Comparison of Benzoate Derivatives
Notes:
- Methyl benzoate () exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), suggesting the target compound’s toxicity profile may depend on its thiophene and carbamoyl moieties .
- Ethyl 4-... (Compound 38) demonstrates moderate yields (58%) and stability, indicating optimized synthetic routes for complex substituents .
Biological Activity
Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
This compound features a carbamoyl group attached to a benzoate moiety, which is significant in determining its biological activity. The presence of thiophene and hydroxyl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds, indicating that methyl derivatives can exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Inhibition of Cell Proliferation : Compounds similar to this compound have shown IC50 values ranging from 5.85 µM to 28.3 µM against human cancer cell lines such as MCF-7 and A549, demonstrating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl Derivative | MCF-7 | 5.85 | Induction of apoptosis |
| Similar Compound | A549 | 28.3 | Inhibition of proliferation |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against cholinesterases:
- Cholinesterase Inhibition : Compounds with similar carbamoyl structures have been studied for their ability to inhibit acetylcholinesterase (AChE). Some derivatives exhibited moderate inhibition with IC50 values ranging from 1.60 µM to 311.0 µM . This inhibition is crucial for developing treatments for conditions like Alzheimer's disease.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:
- Binding Affinity : These studies indicated favorable interactions with targets involved in cancer progression and enzyme activity, supporting the compound's potential therapeutic applications .
Case Studies
Several case studies have focused on the biological activity of similar compounds:
- Antiproliferative Effects : A study involving benzamide derivatives showed that certain compounds had IC50 values comparable to established anticancer drugs like doxorubicin, indicating their potential for further development .
- Caspase Activation : Research demonstrated that some related compounds significantly increased caspase levels, suggesting that they may induce apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
